

head-to-head comparison of 10-Oxo Docetaxel and docetaxel in vitro

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Compound of Interest

Compound Name: 10-Oxo Docetaxel

Cat. No.: B15585678

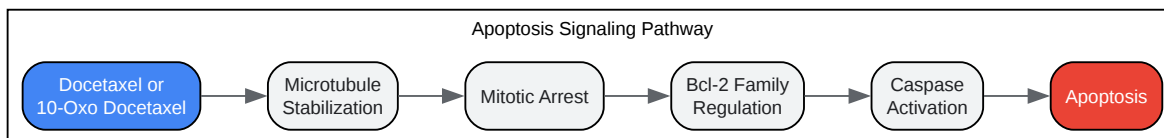
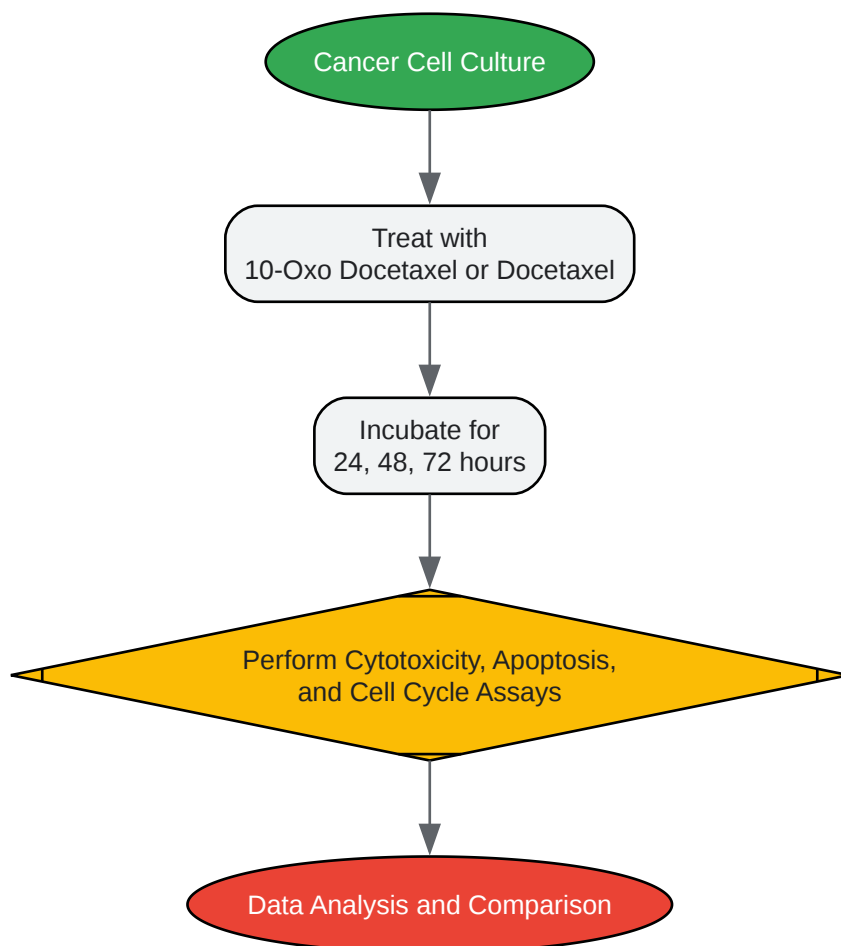
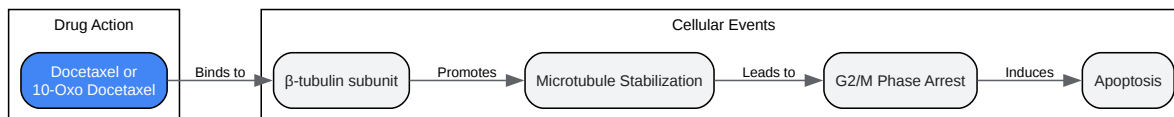
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Head-to-Head In Vitro Comparison: 10-Oxo Docetaxel vs. Docetaxel

In the landscape of cancer therapeutics, taxanes such as Docetaxel are a cornerstone in the treatment of various solid tumors.[1] This guide provides a comparative in vitro analysis of Docetaxel and its derivative, **10-Oxo Docetaxel**. Direct comparative studies on **10-Oxo Docetaxel** are limited; therefore, this guide utilizes data from a closely related compound, 10-oxo-7-epidocetaxel, as a surrogate to provide insights into the potential cytotoxic effects of the 10-oxo derivative.[2]

Mechanism of Action: A Shared Foundation

Both Docetaxel and, by structural similarity, **10-Oxo Docetaxel**, exert their cytotoxic effects primarily by targeting microtubules.[3][4] These agents bind to the β -tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[5] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death).[1]



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